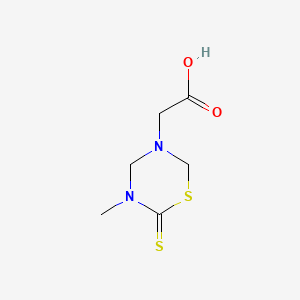
5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione is a heterocyclic compound with the molecular formula C6H10N2O2S2 and a molecular weight of 206.29 g/mol . This compound is part of the thiadiazine family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione typically involves the reaction of appropriate diamines with carbon disulfide and formaldehyde under controlled conditions . The reaction conditions, such as temperature and pH, are crucial for obtaining high yields and purity. Industrial production methods may involve continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the thiadiazine ring is substituted with different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt cell membranes and inhibit essential enzymes in microorganisms . Its high lipid solubility allows it to penetrate cell membranes easily, enhancing its efficacy.
Comparison with Similar Compounds
Similar compounds to 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione include other thiadiazine derivatives such as:
3,5-Dimethyltetrahydro-2H-1,3,5-thiadiazine-2-thione: Known for its antimicrobial properties.
3-Benzyl-5-carboxyethyltetrahydro-2H-1,3,5-thiadiazine-2-thione: Exhibits antifungal activity.
3-(1-Phenylethyl)-5-[α-(isobutyl)carboxymethyl]-tetrahydro-2H-1,3,5-thiadiazine-2-thione: Shows antifungal activity similar to fluconazole. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
3655-88-7 |
|---|---|
Molecular Formula |
C6H10N2O2S2 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
2-(5-methyl-6-sulfanylidene-1,3,5-thiadiazinan-3-yl)acetic acid |
InChI |
InChI=1S/C6H10N2O2S2/c1-7-3-8(2-5(9)10)4-12-6(7)11/h2-4H2,1H3,(H,9,10) |
InChI Key |
RNEWOGXVMQIGRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(CSC1=S)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R)-1-(2H-1,3-Benzodioxol-5-yl)butyl]acetamide](/img/structure/B15343265.png)
![3'-O-[(Dimethoxytrityl)propyl][3-hydroxypropyl]disulfide](/img/structure/B15343271.png)
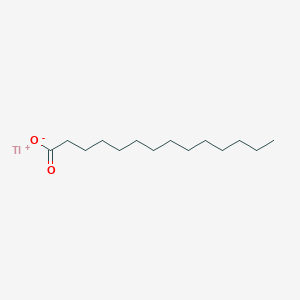
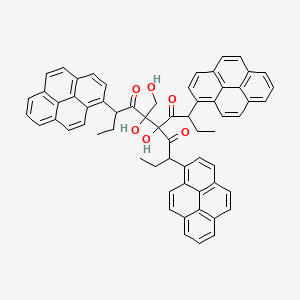
![N-[4-(7-aminoquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B15343283.png)
![2,5-Bis(4-(pyridin-4-yl)phenyl)thiazolo[5,4-d]thiazole](/img/structure/B15343284.png)
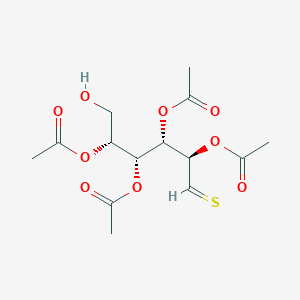
![Diethyl 2,2'-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate]](/img/structure/B15343305.png)

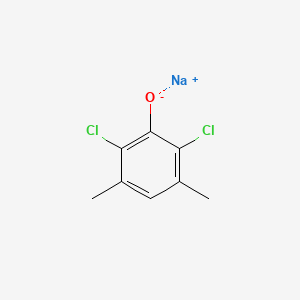
![ethyl 4-[[2,4-diamino-6-[3-[2-chloroethyl(ethyl)amino]propylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B15343319.png)
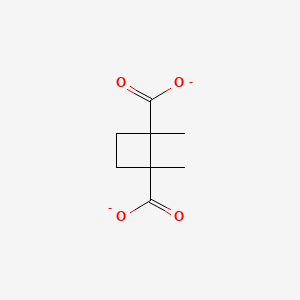

![2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B15343339.png)
